1,2-Ethylenediphosphonic acid
Overview
Description
1,2-Ethylenediphosphonic acid is an organic phosphorus compound with the chemical formula C2H8O6P2. It appears as a white crystalline powder or crystals and is soluble in water and various organic solvents such as alcohols, ketones, and acids . This compound is known for its stability at room temperature but decomposes at higher temperatures . It is commonly used as a corrosion inhibitor, chelating agent, and in water treatment applications .
Mechanism of Action
Target of Action
It’s structurally similar to bisphosphonates , which primarily target osteoclasts . Osteoclasts are cells that break down bone tissue, and bisphosphonates inhibit their activity
Mode of Action
Bisphosphonates, which share structural similarities with 1,2-ethylenediphosphonic acid, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .
Biochemical Pathways
Bisphosphonates, which are structurally similar, are known to affect bone resorption pathways . They inhibit the activity of osteoclasts, the cells responsible for bone resorption, thereby affecting the balance between bone formation and resorption .
Result of Action
Bisphosphonates, which are structurally similar, are known to reduce osteoclast activity, thereby decreasing the rate of bone resorption . This leads to an indirect increase in bone mineral density .
Biochemical Analysis
Biochemical Properties
It is known that 1,2-Ethylenediphosphonic acid can form stable complexes with metal ions This property suggests that it may interact with metalloproteins or metal-dependent enzymes in biochemical reactions
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under various conditions have not been extensively studied. It is known to be relatively stable under normal conditions, but may decompose under high temperatures
Preparation Methods
1,2-Ethylenediphosphonic acid can be synthesized through the reaction of diethyl oxalate and triethyl phosphite . The reaction requires the presence of a base catalyst and controlled temperature and time conditions . The general reaction scheme is as follows:
Diethyl oxalate+Triethyl phosphite→1,2-Ethylenediphosphonic acid
In industrial production, the synthesis involves similar reactants and conditions but on a larger scale. The reaction is typically carried out in a reactor with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,2-Ethylenediphosphonic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Ethylenediphosphonic acid has a wide range of scientific research applications:
Biology: It is studied for its potential use in biological systems, particularly in the inhibition of enzymes that require metal ions for activity.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in bone resorption disorders due to its ability to bind calcium ions.
Comparison with Similar Compounds
1,2-Ethylenediphosphonic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP): Known for its use as a corrosion inhibitor and scale inhibitor in water treatment.
Aminotris(methylenephosphonic acid) (ATMP): Used for similar applications but has different chelating properties and stability.
Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): Another chelating agent with applications in water treatment and medicine.
This compound stands out due to its specific chelating abilities and stability under various conditions, making it particularly effective in preventing scale and corrosion .
Properties
IUPAC Name |
2-phosphonoethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O6P2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJLPCAKKYOLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210391 | |
Record name | Phosphonic acid, 1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-31-9 | |
Record name | Ethylenediphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6145-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, 1,2-ethanediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethylenediphosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, 1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethylenediphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Ethylenediphosphonic acid interact with metal ions, and what are the structural implications?
A1: this compound exhibits a strong affinity for metal ions, leading to the formation of diverse metal-phosphonate structures. [, , , , ] This interaction primarily occurs through the phosphonate groups (PO3) of the molecule, which can act as ligands, coordinating to metal centers. The specific structural outcome depends on various factors including the metal ion's size and charge, the pH of the solution, and the presence of other ligands or counterions.
Q2: What is the role of this compound in the synthesis of iron oxides, and how does it influence the resulting morphology?
A2: this compound plays a significant role in directing the morphology of iron oxides during synthesis. [] When introduced during the forced hydrolysis of iron (III) solutions, its presence can lead to the formation of different iron oxide polymorphs.
Q3: Can you elaborate on the decomposition of this compound under hydrothermal conditions and its significance in material synthesis?
A3: Under specific hydrothermal conditions, particularly in the presence of molybdenum oxide (MoO42-) and oxidizing agents like hydrogen peroxide (H2O2), this compound can undergo decomposition. [] This process involves the cleavage of the P-C bond, releasing orthophosphate ions (PO43-) into the reaction mixture.
Q4: Are there any studies on the potential applications of materials synthesized using this compound?
A4: Yes, research suggests potential applications for materials derived from this compound. For example, the polyoxometalate cluster (POMPhos) synthesized via the decomposition of this compound exhibits moderate proton conductivity. [] This property makes it a potential candidate for applications in fuel cells and electrochemical devices.
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